molecular formula C17H25N3O2 B6499103 N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953224-29-8

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No. B6499103
CAS RN: 953224-29-8
M. Wt: 303.4 g/mol
InChI Key: LGZNIHNEJPBGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, also known as NEP-MME, is an organophosphorus compound that is used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and has been used in studies of drug metabolism, immune response, and neuronal activity.

Scientific Research Applications

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has been used in a variety of scientific research applications. One of the most common applications is in the study of drug metabolism. This compound has been used to study the metabolism of drugs such as opioids, benzodiazepines, and cannabinoids. Additionally, this compound has been used to study the immune response to certain drugs, as well as the effects of drugs on neuronal activity. This compound has also been used to study the effects of certain toxins on the body, as well as the effects of certain drugs on the body’s ability to absorb and metabolize certain nutrients.

Mechanism of Action

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide works by inhibiting the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting this enzyme, this compound increases the amount of acetylcholine in the body, leading to increased neuronal activity and a variety of physiological effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. This compound has been shown to increase the amount of acetylcholine in the body, leading to increased neuronal activity. Additionally, this compound has been shown to increase the activity of certain enzymes involved in drug metabolism, as well as the activity of certain enzymes involved in the immune response. This compound has also been shown to have a variety of effects on the body’s ability to absorb and metabolize certain nutrients.

Advantages and Limitations for Lab Experiments

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, this compound is relatively non-toxic and is not known to cause any adverse side effects. However, this compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide in scientific research. This compound could be used to study the effects of certain drugs on the body’s ability to absorb and metabolize certain nutrients. Additionally, this compound could be used to study the effects of certain toxins on the body. This compound could also be used to study the effects of certain drugs on the immune system, as well as the effects of certain drugs on neuronal activity. Finally, this compound could be used to study the effects of certain drugs on the development of certain diseases.

Synthesis Methods

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is synthesized via a three-step process. The first step involves the reaction of piperidine with ethylphenylboronic acid and potassium carbonate in aqueous solution. This reaction yields N-(2-ethylphenyl)-N-methylpiperidin-4-ylmethanol. The second step involves the reaction of the intermediate with ethyl-3-ethoxypropionate and sodium hydride in aqueous solution. This reaction yields N-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide. The third and final step involves the reaction of the compound with acetic anhydride and pyridine to yield N-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-14-6-4-5-7-15(14)19-17(22)16(21)18-12-13-8-10-20(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZNIHNEJPBGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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